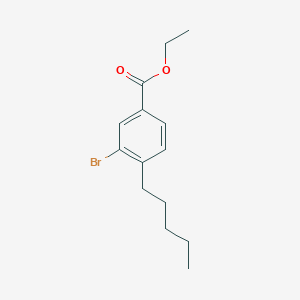
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate is an organic compound with the molecular formula C14H17FN2O3 and a molecular weight of 280.29 g/mol . This compound is characterized by the presence of a cyclobutane ring, a fluorinated phenyl group, and a methylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate involves multiple steps. One common synthetic route includes the reaction of 3-fluoro-4-(methylcarbamoyl)aniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
科学的研究の応用
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group and carbamoyl moiety play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
類似化合物との比較
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate can be compared with other similar compounds, such as:
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclopentanecarboxylate: This compound has a cyclopentane ring instead of a cyclobutane ring, which may affect its chemical reactivity and biological activity.
Methyl 1-((3-chloro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate: The substitution of fluorine with chlorine can lead to differences in the compound’s electronic properties and interactions with molecular targets.
Methyl 1-((3-fluoro-4-(ethylcarbamoyl)phenyl)amino)cyclobutanecarboxylate: The presence of an ethylcarbamoyl group instead of a methylcarbamoyl group can influence the compound’s solubility and pharmacokinetic properties
特性
分子式 |
C14H17FN2O3 |
|---|---|
分子量 |
280.29 g/mol |
IUPAC名 |
methyl 1-[3-fluoro-4-(methylcarbamoyl)anilino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H17FN2O3/c1-16-12(18)10-5-4-9(8-11(10)15)17-14(6-3-7-14)13(19)20-2/h4-5,8,17H,3,6-7H2,1-2H3,(H,16,18) |
InChIキー |
SMHKDLVTHWNASR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)

![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)
![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)



![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)

![tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B11830348.png)
![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)
